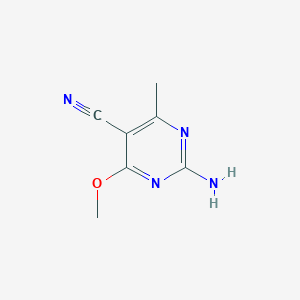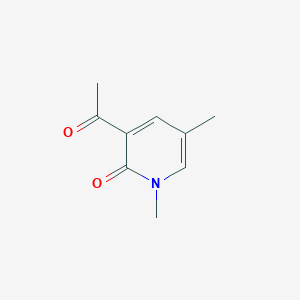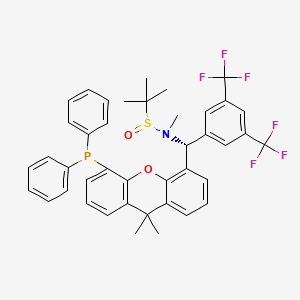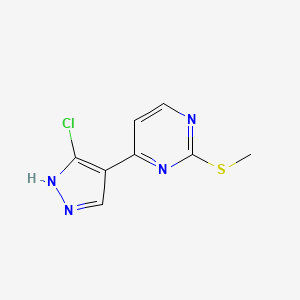![molecular formula C15H27NO3 B13650823 tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and 4,4-dimethyl-1-(2-oxoethyl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and is involved in various coupling reactions .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for creating compounds with potential therapeutic effects .
Medicine: In medicinal chemistry, this compound is used to develop drugs with specific biological activities. It is involved in the synthesis of inhibitors and modulators of various enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability contribute to the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4,4-difluoro-1-(2-oxoethyl)cyclohexyl)carbamate
Comparison:
- tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclohexyl ring, making it less sterically hindered and potentially more reactive in certain reactions .
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of an oxo group, which can lead to different reactivity and applications .
- tert-Butyl N-(4,4-difluoro-1-(2-oxoethyl)cyclohexyl)carbamate: The presence of fluorine atoms can significantly alter the compound’s electronic properties and reactivity .
Conclusion
tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C15H27NO3 |
|---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(10-11-17)8-6-14(4,5)7-9-15/h11H,6-10H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
ALDPPIIYOVJGPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(CC=O)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)



![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)

